1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate
Description
Historical Context of Azetidine Dicarboxylates in Chemical Research
The exploration of azetidine dicarboxylates traces its origins to mid-20th-century investigations into strained nitrogen heterocycles. Early work focused on β-lactam antibiotics, but the discovery of azetidine-2-carboxylic acid as a proline analog in plants spurred interest in substituted azetidines. The introduction of dicarboxylate functionalities marked a significant advancement, enabling these compounds to serve as chiral auxiliaries and intermediates for complex molecular architectures.
Photochemical methods pioneered in the 1970s, such as the Dewar heterocycle synthesis described by Griffin and co-workers, provided routes to azetidine derivatives through [2+2] cycloadditions. These approaches laid the groundwork for modern stereocontrolled syntheses. The development of tert-butyl ester protecting groups in the 1980s further facilitated the handling of reactive azetidine intermediates, allowing for selective functionalization at the 1- and 2-positions. Recent advances in continuous flow photochemistry, as demonstrated in Nottingham’s 2025 study, have improved the scalability of azetidine dicarboxylate production, achieving productivities exceeding 1.6 g/h for related compounds.
Nomenclature and Structural Definition
The systematic IUPAC name 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate precisely defines the compound’s structure:
- Azetidine core : A saturated four-membered ring containing one nitrogen atom at position 1.
- Stereochemistry : The (2R) configuration specifies the absolute stereochemistry of the methyl-substituted carbon at position 2.
- Ester groups : A tert-butyloxycarbonyl (Boc) group at N1 and a methyl ester at C2.
Crystallographic studies of analogous azetidine dicarboxylates reveal a puckered ring conformation with a dihedral angle of ~25° between the N1-C2 and C3-C4 bonds. The tert-butyl group adopts a pseudoaxial orientation to minimize steric clashes with the C2 methyl substituent, while the methyl ester occupies an equatorial position. This spatial arrangement creates distinct electronic environments for each carbonyl group, influencing reactivity in subsequent transformations.
Relevance and Rationale for Academic Study
Three key factors drive academic interest in this compound:
- Conformational restriction : The azetidine ring imposes significant torsional strain (≈25 kcal/mol), locking the dicarboxylate groups in a fixed spatial relationship. This property is exploited in designing enzyme inhibitors that mimic transition-state geometries.
- Synthetic versatility : The orthogonal protecting groups (tert-butyl and methyl esters) enable sequential deprotection and functionalization. For instance, the Boc group can be removed under acidic conditions without affecting the methyl ester, allowing for N-functionalization.
- Chiral pool applications : The (2R) configuration provides a stereochemical handle for asymmetric synthesis. Recent work by Kürti et al. demonstrated the use of similar azetidines as chiral ligands in Ti(IV)-mediated couplings, achieving enantiomeric ratios >88:12.
These attributes make the compound invaluable for studying strain-release reactivity, as evidenced by Aggarwal’s strain-release homologation of azabicyclo[1.1.0]butanes to access polysubstituted azetidines.
Overview of Azetidine-Based Compounds in Modern Chemistry
Azetidine derivatives have found diverse applications across chemical disciplines:
Medicinal chemistry : Azetidine dicarboxylates serve as rigid analogs of glutamate, with L-trans-azetidine-2,3-dicarboxylic acid showing subtype-selective agonism at NMDA receptors (EC₅₀ = 50 μM at NR1/NR2D). The tert-butyl/methyl ester combination in the title compound allows for prodrug strategies through esterase-mediated hydrolysis.
Polymer science : Strain-promoted azetidine ring-opening polymerization has been employed to create degradable polyamines. The methyl ester group in particular facilitates post-polymerization modifications via transesterification.
Catalysis : Chiral azetidines act as organocatalysts in asymmetric Michael additions. The C2 methyl group induces facial selectivity by creating a steric barrier above the nitrogen lone pair.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m1/s1 |
InChI Key |
SXPBYQSHKGEXHF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate exhibits several notable biological activities:
- Transglutaminase Inhibition : The compound has been identified as an inhibitor of transglutaminase 2 (TG2), an enzyme involved in various diseases, including celiac disease and Huntington's disease. Inhibition of TG2 reduces the deamidation of gluten peptides, which is crucial for managing celiac disease .
- Antimicrobial Properties : Research indicates that derivatives of azetidine compounds can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Modifications to the azetidine structure have been shown to enhance this activity significantly .
- Anticancer Potential : Emerging evidence suggests that similar compounds may possess anticancer properties by modulating apoptotic pathways and influencing mitochondrial function in cancer cells .
Case Study 1: Inhibition of Transglutaminase Activity
A study focused on the structure-activity relationship (SAR) of various azetidine derivatives, including this compound. The findings revealed that specific structural modifications could enhance selectivity for TG2 compared to other transglutaminases, thereby minimizing off-target effects .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on azetidine derivatives against antibiotic-resistant strains. Results indicated minimum inhibitory concentrations (MIC) ranging from 1–8 µM, demonstrating promising antimicrobial efficacy against multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism of action involved interference with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis .
Data Tables
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of nitrogen heterocyclic dicarboxylates. Below is a comparative analysis with key analogs:
Pharmaceutical Relevance
- Pyrrolidine/Piperidine Analogs: Widely used as scaffolds in drug discovery (e.g., smoothened inhibitors , proteolysis-targeting chimeras ). For instance, (2R,4S)-4-aminopiperidine derivatives are key intermediates in kinase inhibitor synthesis .
- The target compound’s discontinued status underscores these hurdles.
Biological Activity
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1260593-39-2
- Density : 1.2 g/cm³
- Boiling Point : 269 °C at 760 mmHg
- Flash Point : 116.5 °C
Synthesis
Synthesis of this compound typically involves the reaction of tert-butyl and methyl azetidine derivatives under controlled conditions. Various methods have been documented, including flash chromatography for purification and NMR spectroscopy for structural confirmation .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including this compound. Research indicates that these compounds can inhibit the growth of cancer cells through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Neuroprotective Effects
Emerging research suggests that azetidine derivatives may also possess neuroprotective properties:
- Neuroprotection Mechanism : The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Case Study : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation compared to control groups.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
